Cas no 95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide)

N-Cyclohexylbenzothiazole-2-sulfonamide is a versatile chemical compound exhibiting moderate to high acidity and excellent solubility in various organic solvents. Its unique molecular structure confers potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals, offering efficient conversion rates and minimal side reactions.
N-Cyclohexylbenzodthiazole-2-sulfonamide structure
95-33-0 structure
Product Name:N-Cyclohexylbenzodthiazole-2-sulfonamide
CAS No:95-33-0
Molecular Formula:C13H16N2S2
Molecular Weight:264.409540176392
MDL:MFCD00022872
CID:34792
PubChem ID:87565678

N-Cyclohexylbenzodthiazole-2-sulfonamide Properties

Names and Identifiers

    • N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
    • CBS
    • N-Cyclohexyl-2-benzothiazolylsulfenamide
    • Accelerator CZ
    • N-cyclohexyl-2-benzothiazole Sulfenamide
    • 2-(cyclohexylaminothio)benzothiazole
    • accicurehbs
    • benzothiazyl-2-cyclohexylsulfenamide
    • conaca
    • conach
    • conacs
    • curax
    • cyclohexyl_2_benzothiazolesulfenamide
    • cyclohexyl-2-benzothiazolesulfenamide
    • delacs
    • ekagomcbs
    • n-cyclohexyl-2-benzenethiazolesulfenamid
    • n-cyclohexyl-2-benzothiazolesulfenamid
    • n-cyclohexyl-2-benzothiazylsulfenamide
    • noccelercz
    • pennaccbs
    • rhodifax16
    • royalcbts
    • sancelercm-po
    • Accelerator CBTS
    • CBS(CZ)
    • rubber accelerator CBS
    • N-cyclohexylbenzothiazole-2-sulphenamide
    • N-cyclohexylbenzothiazole-2-sulfenamide
    • 150#Solvent naphtha
    • N-Cyclohexyl-2-Benzothiazolesulfenamide
    • Thiohexam
    • Santocure
    • Sulfenax
    • Durax
    • Sulfenamide Ts
    • Santocure Powder
    • Vulkacite CZ
    • Sulfenax TsB
    • Vulkacit CZ
    • Sulfenax CB
    • Santocure Pellets
    • Vulcafor CBS
    • Ekagom CBS
    • Conac S
    • Conac A
    • Delac S
    • Royal CBTS
    • Rhodifax 16
    • Sulfenax CB 30
    • Vulcafor hbs
    • Vulkacit c
    • Soxinol cz
    • Vulkacit cz/c
    • Sulfenax cb/k
    • Vulkacit cz/k
    • Nocceler CZ
    • Accicure HBS
    • Pennac CBS
    • Sanceler CM-PO
    • 2-Benzothiazolesulfenamide, N-cyclohexyl-
    • N-Cyclohexyl-2-benzothiazolesulfenamide (ACI)
    • 2-Benzothiazolesulfenic acid N-cyclohexylamide
    • Accel CZ
    • Accelerator CBS
    • Accelerator CM
    • Banac CBS
    • CBS (accelerator)
    • CBS 80
    • CBTS
    • CZ
    • CZ 80
    • CZ Vulcanizer
    • CZ-G
    • N-Cyclohexyl-2-benzothiazolylsulphenamide
    • N-Cyclohexylbenzothiazolesulfenamide
    • Nocceler CZ-G
    • Nocceler CZ-P
    • Nocceler CZ-R
    • NSC 4809
    • Oricel CZ
    • Perkacit CBS
    • Pilicure CBS
    • Rhenogran CBS
    • Rhenogran CBS 80
    • Rubenamid C-EG/C
    • Sanceler CM
    • Sanceler CM-G
    • Sanceler CZ-G
    • Sanceler CZ-P
    • Santocure CBS
    • NCGC00159502-02
    • S-(Benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • NSC 4809; Nocceler CZ; Accelerator CZ; Accicure HBS
    • N-cyclohexyl-2-benzothiazyl sulfenamide
    • Santocure vulcanization accelerator
    • 2(Cyclohexylaminothio)benzothiazole
    • EC 202-411-2
    • Benzothiazyl2cyclohexylsulfenamide
    • NCyclohexyl2benzothiazylsulfenamide
    • HSDB 2868
    • NCyclohexylbenzothiazole2sulphenamide
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine #
    • NCGC00159502-03
    • 1ST001857-1000
    • W-100165
    • CAS-95-33-0
    • EN300-7402242
    • MLS004773968
    • N-Cyclohexyl-2-benzothiazosulfenamide
    • N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
    • SCHEMBL80270
    • NCGC00256366-01
    • N-(1,3-benzothiazol-2-ylthio)cyclohexanamine
    • CBS, N-Cyclohexyl-2-benzothiazolesulfenamide
    • SMR001798878
    • UNII-UCA53G94EV
    • SBI-0654655.0001
    • DEQZTKGFXNUBJL-UHFFFAOYSA-
    • Vulkacit CZ/EG-C
    • n-cyclohexylbenzothiazol-2-sulfenamid
    • NS00006793
    • NSC-4809
    • UCA53G94EV
    • CHEMBL1591074
    • Sufenax cb
    • Ekaland CBS
    • BRD-K64191834-001-03-1
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
    • Tox21_302924
    • Cyclohexyl benzothiazole sulfenamide
    • AS-15575
    • NCGC00159502-04
    • Akrochem CBTS
    • 2-Benzenethiazolesulfenamide, N-cyclohexyl-
    • DB-057577
    • N-Cyclohexyl-2-benzothiazyl sulphenamide
    • N-CYCLOHEXYLBENZOTHIAZYL-SULPHENAMIDE
    • N-Cyclohexylbenzothiazoylsulfenamide
    • Q4445828
    • E80913
    • AI3-16782
    • 4-27-00-01867 (Beilstein Handbook Reference)
    • Vulkacit cz/eg
    • DB14200
    • 1ST001857
    • HY-W020755
    • Sanceler CMPO
    • Cyclohexylbenzothiazolylsulphenamide
    • NCGC00259985-01
    • 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • N-Cyclohexyl-2-benzthiazyl sulfonamide
    • NCyclohexyl2benzothiazolesulfenamide
    • MFCD00022872
    • Tox21_111721
    • DTXSID5020360
    • 2Benzenethiazolesulfenamide, Ncyclohexyl
    • CS-0040170
    • MLS006010082
    • N-Cyclohexyl-2-benzthiazyl sulfenamide
    • Cyclohexylbenzothiazyl sulphenamide
    • N-Cyclohexylbenzothiazyl sulphenamide
    • AKOS003658709
    • NSC4809
    • DTXCID50360
    • CCRIS 4910
    • Tox21_202436
    • Conac H
    • N-Cyclohexyl-2-benzothiazolylsulfonamide
    • Cyclohexyl benzothiazolesulfenamide
    • EINECS 202-411-2
    • WLN: T56 BN DSJ CSM- AL6TJ
    • BRN 0192376
    • 95-33-0
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • MDL: MFCD00022872
    • InChIKey: DEQZTKGFXNUBJL-UHFFFAOYSA-N
    • Inchi: 1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
    • SMILES: N1C2C(=CC=CC=2)SC=1SNC1CCCCC1

Computed Properties

  • Exact Mass: 264.07500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 264.075
  • Heavy Atom Count: 17
  • Complexity: 244
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 78.5

Experimental Properties

  • LogP: 4.61660
  • PSA: 78.46000
  • Refractive Index: 1.5700 (estimate)
  • Water Partition Coefficient: Insoluble
  • Boiling Point: 410.4 °C at 760 mmHg
  • Melting Point: 98.0 to 104.0 deg-C
  • Flash Point: 202 °C
  • Color/Form: White or light gray powder.
  • Solubility: Soluble in benzene; Dichloromethane; Carbon tetrachloride; Ethyl acetate; Acetone, slightly soluble in ethanol and gasoline, insoluble in water.
  • Density: 1.31~1.34g/cm3

N-Cyclohexylbenzodthiazole-2-sulfonamide Security Information

N-Cyclohexylbenzodthiazole-2-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Cyclohexylbenzodthiazole-2-sulfonamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TDO-25g
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0 >98.0%(HPLC)(N)
25g
$28.00 2025-02-20
A2B Chem LLC
AB77244-25g
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 95%
25g
$4.00 2024-07-18
Aaron
AR003TM0-25g
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0 95%
25g
$4.00 2025-01-22
abcr
AB140462-25 g
N-Cyclohexyl-2-benzothiazolylsulfenamide, 94%; .
95-33-0 94%
25 g
€44.90 2023-07-20
Ambeed
A409501-25g
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 95%
25g
$5.0 2024-08-02
Chemenu
CM161319-100g
S-(benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
95-33-0 97%
100g
$85 2022-08-31
City Chemical
2446CC-500GM
N-Cyclohexyl-2-benzothiazolesulfenamide
95-33-0 mp94
500gm
$247.68 2023-09-19
Enamine
EN300-7402242-0.05g
N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
95-33-0
0.05g
$148.0
MedChemExpress
HY-W020755-100mg
Thiohexam
95-33-0 ≥95.0%
100mg
¥242
TRC
C992305-250mg
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
95-33-0
250mg
$ 58.00 2023-09-08

N-Cyclohexylbenzodthiazole-2-sulfonamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
1.2 Solvents: Water ;  4 s, 30 °C
Reference
Method for continuously producing vulcanization accelerator CBS using MBT promoter and liquid chlorine as oxidant
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Toluene ,  Water ;  1.5 h, 0.5 MPa, 25 °C
Reference
Green preparation of (cyclohexyl)benzothiazolesulfenamide via oxidation of dithiobisbenzothiazole
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 4 h, 25 °C
Reference
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Bicine Solvents: Water ;  120 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol ;  170 - 180 °C
1.2 Reagents: Sodium hypochlorite ;  170 - 180 °C; 80 min, 170 - 180 °C
Reference
Method for production of rubber vulcanization accelerant CZ
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Catalysts: Sodium hydroxide ;  30 min, 35 - 40 °C; 40 °C → 85 °C; 1 h, 80 - 85 °C
Reference
Process for preparation of N-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  1 h, rt; rt → 45 °C; 35 - 45 °C
1.2 Reagents: Oxygen ;  4 h, 35 - 45 °C; 45 °C → rt
Reference
Plasma oxidation method for synthesizing rubber accelerator CBS
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Methanol ,  Water ;  90 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  90 min, 30 °C; 10 min, 30 °C
Reference
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ using hydrogen peroxide as oxidant
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 30 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 min, 30 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 30 °C
Reference
Preparation of rubber vulcanization accelerator CBS
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, 20 °C
Reference
Method for synthesizing N-cyclohexyl-2-benzothiazolesulfenamide
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) Solvents: Water ;  15 min, 25 °C
Reference
Method for synthesizing rubber vulcanization accelerator cz with >99% yield
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, 35 °C; 35 °C → 45 °C
1.2 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C; 25 min, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  45 °C
Reference
N-cyclohexyl-2-benzothiazole sulfenamide applied as rubber vulcanization accelerator, and its synthesis process by using hydrogen peroxide as oxidant
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  35 °C; 1 h, 35 °C → 45 °C
1.2 Reagents: Sodium hypochlorite ;  1 h, 40 °C; 2 h, 40 °C
Reference
Process for preparation of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  5 h, pH 10.6, 40 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  38 min, pH 10.6 → pH 11.8, 40 °C; pH 11.8, 40 °C → 30 °C
Reference
Process for the preparation of benzthiazolylsulfenamides by reaction of a primary amine with alkali salts of mercaptobenzthiazole in the presence of hydrogen peroxide and alkali metal hypochlorite.
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen ;  rt → 65 °C; 8 h, 0.05 MPa, 65 °C
Reference
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  2 h, neutralized, 30 °C; 30 °C
Reference
Synthetic method of rubber vulcanization accelerator CZ
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.2 50 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h
Reference
Process for preparation of rubber vulcanization accelerator CZ from a two step synthesis using hydrogen peroxide as oxidizing agent
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  50 °C
Reference
Method for synthesis of vulcanization accelerator CZ for rubbers by using hydrogen peroxide as oxidant
, China, , ,

N-Cyclohexylbenzodthiazole-2-sulfonamide Raw materials

N-Cyclohexylbenzodthiazole-2-sulfonamide Preparation Products

N-Cyclohexylbenzodthiazole-2-sulfonamide Suppliers

Shanghai Jixiang Biotechnology Co.,Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:ZHU JING LI
Phone:17651674962
Email:710378061@qq.com
Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:GU JING LI
Phone:18939883912
Email:sales@gh-reagent.com
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:LEI JING LI
Phone:15102714773
Email:1178380033@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:FEI XIAO JIE
Phone:18662920632
Email:3485543679@qq.com
Hubei Fangde New Material Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:YANG QIN
Phone:18086096695
Email:1462312301@qq.com
TCI (Shanghai) Development Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:ZHANG ZE YUAN
Phone:13061970904
Email:Sales-CN@TCIchemicals.com
GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:LUO XUE YUN
Phone:13927875076
Email:3007432263@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-33-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

N-Cyclohexylbenzodthiazole-2-sulfonamide Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
sfd21145
Purity:99.9%
Quantity:200kg
Price($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-33-0)N-(Cyclohexylthio)phtalimide
5612563
Purity:98%
Quantity:Company Customization
Price($):discuss personally